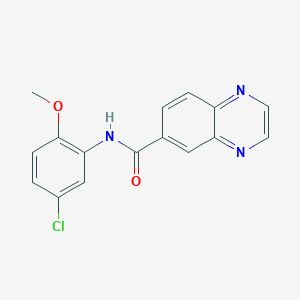

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c1-22-15-5-3-11(17)9-14(15)20-16(21)10-2-4-12-13(8-10)19-7-6-18-12/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPMAIUDRVKEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

Antiviral Applications

Quinoxaline derivatives, including N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide, have shown promising antiviral properties against various pathogens.

- Mechanism of Action : These compounds have been identified as potential inhibitors of viral replication. For instance, studies indicate that polysubstituted quinoxalines can effectively target viral entry and uncoating processes, making them suitable candidates for treating infections like SARS-CoV-2 and influenza viruses. The structure-activity relationship (SAR) analysis reveals that modifications on the quinoxaline core can enhance antiviral efficacy .

- Case Study : In a systematic review, several quinoxaline derivatives demonstrated significant activity against coxsackievirus B5, with specific compounds exhibiting low EC50 values (e.g., 0.06 µM) without cytotoxic effects on host cells . This highlights the potential of these derivatives in developing cost-effective antiviral therapies.

Anticancer Properties

The anticancer potential of N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide has been explored through various studies focusing on its ability to inhibit tumor cell proliferation.

- Cell Line Studies : Research has shown that quinoxaline derivatives can induce apoptosis and inhibit growth in several human cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For example, one study reported that specific quinoxaline compounds exhibited IC50 values as low as 10.27 µM against VEGFR-2, a critical target in cancer therapy .

- Data Table: Anticancer Activity of Quinoxaline Derivatives

| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Quinoxaline A | HCT116 | 10.27 | VEGFR-2 inhibition |

| Quinoxaline B | MCF-7 | 12.44 | Apoptosis induction |

| Quinoxaline C | HepG2 | 15.00 | Cell cycle arrest |

Antimicrobial Activity

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide also exhibits notable antimicrobial properties against various bacterial strains.

- Efficacy Against Pathogens : Studies have demonstrated that quinoxaline derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, modifications on the aminophenyl ring significantly influence antibacterial potency, with electron-donating groups enhancing activity .

- Case Study : A recent study evaluated the antibacterial effects of several quinoxaline derivatives against Staphylococcus aureus and Escherichia coli, revealing zones of inhibition that were significantly greater than those observed with standard antibiotics .

Other Therapeutic Applications

Beyond antiviral and anticancer uses, N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide has been investigated for its potential in treating chronic diseases.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The following compounds share structural motifs with N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide but differ in core heterocycles, substituents, or functional groups:

Biological Activity

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. Its unique structure, characterized by the quinoxaline ring with a chloro and methoxy substituent, contributes to its biological activity. The synthesis pathway typically yields various derivatives, including quinoxaline N-oxides and dihydroquinoxaline derivatives.

1. Antimicrobial Activity

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide has shown promising antimicrobial properties against a range of pathogens.

- Antibacterial Activity : Recent studies have demonstrated that quinoxaline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(5-chloro-2-methoxyphenyl)quinoxaline showed minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

- Mechanism of Action : The antibacterial action is believed to involve the disruption of bacterial cell wall synthesis and interference with DNA replication processes .

2. Anticancer Activity

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide has been investigated for its potential as an anticancer agent.

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including liver carcinoma cells. The IC50 values for these effects range from 0.5 μg/mL to 4.75 μg/mL, indicating potent antitumor activity .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways involved in tumor growth .

3. Antiviral Activity

Emerging research suggests that quinoxaline derivatives may also possess antiviral properties.

- Activity Against Viruses : A systematic review highlighted the potential of quinoxaline derivatives as antiviral agents, particularly against coxsackievirus B5, with EC50 values as low as 0.06 µM for related compounds . This indicates a strong potential for further development in antiviral therapies.

Case Studies

Several studies have documented the efficacy of N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide in various biological assays:

- Antimicrobial Resistance Study : A study focused on the antimicrobial resistance patterns found that quinoxaline derivatives were effective against resistant strains such as MRSA and VRE, outperforming standard antibiotics like vancomycin .

- Antitumor Efficacy Study : Research published in a leading journal demonstrated that this compound induced significant cytotoxicity in liver carcinoma cells while maintaining selectivity towards non-cancerous cells, suggesting a favorable therapeutic index .

- Synergistic Effects with Other Compounds : In combination therapy studies, N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide exhibited synergistic effects when used alongside established chemotherapeutics, enhancing overall efficacy against various cancer types .

Q & A

Q. Advanced

- Pharmacokinetics : Administer the compound intravenously/orally in rodent models, followed by LC-MS/MS quantification in plasma to determine bioavailability, half-life (t½), and clearance rates.

- Toxicity : Perform acute toxicity studies (OECD Guideline 423) with histopathological analysis of liver/kidney tissues. Mitochondrial toxicity can be assessed via resazurin reduction assays in HepG2 cells .

How can computational modeling guide the design of derivatives with improved selectivity?

Advanced

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can predict binding free energies to off-target proteins (e.g., cyclooxygenase-2). Pharmacophore modeling identifies essential features (e.g., hydrogen bond acceptors, aromatic rings) for target engagement. For example, quinoxaline carboxamides may mimic ATP-binding motifs in kinase domains, as seen in tyrosine kinase inhibitors like erlotinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.